2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol
Description
This compound features a phenol core substituted with an ethoxy group at position 6 and an aminomethyl linker at position 2. The aminomethyl group is attached to a 5-chloro-2-fluorophenyl ring. Its design combines halogenated (Cl, F) and alkoxy (ethoxy) substituents, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(5-chloro-2-fluoroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-8,18-19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXFAVFEVBDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol involves several steps. Typically, the synthetic route includes the reaction of 5-chloro-2-fluoroaniline with formaldehyde and 6-ethoxyphenol under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenolic Derivatives
The following table compares key structural and physicochemical features of the target compound with analogs:
Key Observations:
Ethoxy substituents generally confer greater metabolic stability than methoxy groups due to reduced oxidative susceptibility.
Halogen Effects :
- The 5-Cl, 2-F substitution on the phenyl ring (target) balances electron-withdrawing effects, which may optimize binding to hydrophobic pockets in biological targets. In contrast, the 3,5-Cl₂ analog (312.19 g/mol, ) exhibits higher lipophilicity but risks steric hindrance in molecular interactions.
- Fluorine’s electronegativity (target and ) enhances polarity and may improve solubility compared to dichloro derivatives.
Biological Activity
The compound 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol is a synthetic organic molecule that has gained attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The IUPAC name for this compound is 2-[(5-chloro-2-fluoroanilino)methyl]-6-ethoxyphenol. Its molecular formula is with a molecular weight of approximately 295.74 g/mol. The synthesis typically involves the reaction of 5-chloro-2-fluoroaniline with formaldehyde and 6-ethoxyphenol under controlled conditions to yield the desired product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro assays have suggested that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests a mechanism that may involve the modulation of signaling pathways related to inflammation.
Antiproliferative Activity
Research has highlighted the antiproliferative effects of this compound on cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent growth inhibition. Mechanistic studies suggest that this activity may be linked to apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors or proteins, altering their activity and leading to downstream effects on cell proliferation and inflammation.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-propoxyphenol | Propoxy group instead of ethoxy | Lower antiproliferative activity |
This comparison highlights how variations in substituent groups can influence biological activity.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound, against resistant strains of bacteria. Results indicated that this compound was among the most effective in inhibiting bacterial growth.
- Cancer Cell Line Testing : In a study assessing antiproliferative effects on breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
